碘泛酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

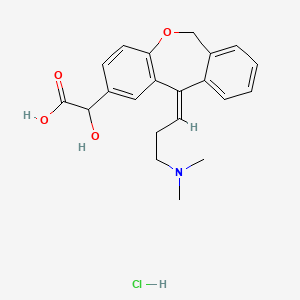

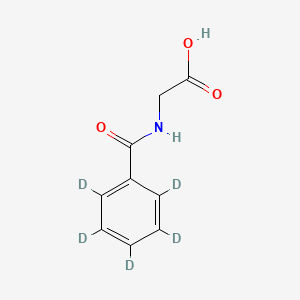

Iothalamic Acid-d3, also known as Iotalamic acid-d3, is a deuterium-labeled version of Iotalamic acid . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Iothalamic acid, sold under the brand name Conray, is an iodine-containing radiocontrast agent .

Molecular Structure Analysis

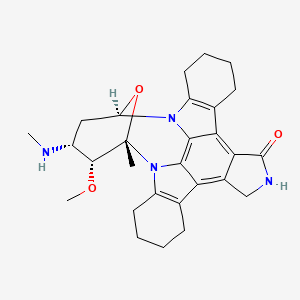

The molecular formula of Iothalamic Acid-d3 is C11H9I3N2O4 . The average mass is 613.914 Da and the monoisotopic mass is 613.769592 Da .Physical and Chemical Properties Analysis

Iothalamic Acid-d3 shares similar physical and chemical properties with Iothalamic acid. The molecular formula of Iothalamic Acid-d3 is C11H9I3N2O4 . The average mass is 613.914 Da and the monoisotopic mass is 613.769592 Da .科学研究应用

诊断成像:碘泛酸-d3 通过阻挡 X 射线并在 X 射线胶片上显示不透明,增强了血管造影、动脉造影、关节造影、胆道造影和计算机断层扫描 (CT) 扫描过程中的结构和器官的可见性 (Annales pharmaceutiques francaises, 2020)。

合成和生产:它由单甲基 5-硝基异苯二甲酸酯和甲胺通过酰胺化合成,然后进行催化氢化和碘化,总体产率约为 80% (中国药学杂志,2009)。

造影剂聚合物:this compound 已被用于通过与甲基丙烯酰氯和甲基丙烯酸 2-羟乙酯 (HEMA) 酯化来制造造影剂聚合物,适用于植入活体组织。这些聚合物表现出良好的造影性且不溶血,表明它们在治疗性栓塞和其他生物医学应用中的潜力 (应用聚合物科学杂志,1992)。

肾小球滤过率 (GFR) 示踪剂:由 3,5-二氨基-吡嗪-2,5-二羧酸衍生的亲水性吡嗪-双(酰胺),用作荧光肾小球滤过率 (GFR) 示踪剂时,表现出等同于碘泛酸盐的等离子清除率。这表明它在 GFR 的实时即时监测中的效用 (药物化学杂志,2011)。

分析方法:已开发出成对离子反相 HPLC 方法同时测定尿液中的碘泛酸和对氨基马尿酸,表明其在临床诊断中的意义 (药物和生物医学分析杂志,1994)。

脑室造影:碘泛酸甲葡胺盐已用于脑室造影,显示出高诊断质量且没有毒性或刺激性作用,使其成为定位脑病变的宝贵诊断辅助工具 (神经精神病学档案,1972)。

安全和危害

作用机制

Target of Action

Iothalamic Acid-d3, also known as Iotalamic acid-d3, is primarily used as a diagnostic contrast agent . It is an iodine-containing organic anion that is used in various medical imaging procedures, such as angiography, arthrography, and computed tomographic scans . The primary targets of this compound are the tissues and organs that need to be visualized during these imaging procedures.

Mode of Action

When it is injected into the body, it travels to the area to be examined and absorbs the x-rays, allowing the radiologist to see the area more clearly .

Biochemical Pathways

It is known that the compound is used to enhance the contrast in medical imaging, allowing for better visualization of certain tissues or areas within the body .

Pharmacokinetics

It is known that the renal accumulation of the compound is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs, in most instances, about 3 to 8 minutes after injection . In patients with impaired renal function, diagnostic opacification frequently is achieved only after prolonged periods .

Result of Action

The primary result of the action of Iothalamic Acid-d3 is the enhancement of contrast in medical imaging. This allows for better visualization of the area being examined, which can aid in diagnosis and treatment planning .

Action Environment

The action of Iothalamic Acid-d3 can be influenced by various environmental factors. For example, the effectiveness of the compound as a contrast agent can be affected by the patient’s hydration status, as well as the specific imaging technique used

生化分析

Biochemical Properties

Iothalamic Acid-d3, like its parent compound Iothalamic acid, is an iodine-containing organic anion used as a diagnostic contrast agent . It interacts with various biomolecules within the body to enhance the contrast in medical imaging procedures such as angiography, arthrography, and computed tomographic scans

Cellular Effects

The primary cellular effect of Iothalamic Acid-d3 is to enhance the contrast in medical imaging procedures . It achieves this by interacting with various biomolecules within the body, thereby altering the way that X-rays or other forms of radiation interact with the tissues being imaged

Molecular Mechanism

As a diagnostic contrast agent, it is known to interact with various biomolecules within the body to enhance the contrast in medical imaging procedures

属性

IUPAC Name |

2,4,6-triiodo-3-(methylcarbamoyl)-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGWFXRQKWHHA-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)

![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)